molecular formula C29H34O10 B129637 7-epi-10-Oxo-10-deacetyl Baccatin III CAS No. 151636-94-1

7-epi-10-Oxo-10-deacetyl Baccatin III

Cat. No.: B129637
CAS No.: 151636-94-1
M. Wt: 542.6 g/mol
InChI Key: UEDMLPVUDFCAQM-IWVNULRZSA-N
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Description

7-epi-10-Oxo-10-deacetyl Baccatin III is a chemical compound derived from the Taxus species, commonly known as yew trees. It is a crucial intermediate in the biosynthesis of paclitaxel, a widely used anticancer drug. The compound has a molecular formula of C29H34O10 and a molecular weight of 542.57 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 7-epi-10-Oxo-10-deacetyl Baccatin III typically involves the extraction of 10-deacetylbaccatin III from Taxus species, followed by chemical modifications. One common method includes the use of 10-deacetylbaccatin III as a substrate, which undergoes biotransformation using microbial strains expressing 10-deacetylbaccatin III-10-O-acetyltransferase . This enzyme catalyzes the conversion of 10-deacetylbaccatin III to this compound under optimized conditions involving glycerol supply, slightly acidic pH, and low temperature .

Industrial Production Methods: Industrial production of this compound often relies on the extraction of 10-deacetylbaccatin III from renewable sources such as Taxus needles. The extracted compound is then subjected to whole-cell catalysis using recombinant strains to produce this compound efficiently .

Chemical Reactions Analysis

Types of Reactions: 7-epi-10-Oxo-10-deacetyl Baccatin III undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into other valuable compounds, such as paclitaxel.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents such as acetic anhydride and benzoyl chloride.

Major Products: The primary product formed from these reactions is paclitaxel, a potent anticancer agent .

Scientific Research Applications

7-epi-10-Oxo-10-deacetyl Baccatin III has significant applications in various fields:

Mechanism of Action

The mechanism of action of 7-epi-10-Oxo-10-deacetyl Baccatin III involves its conversion to paclitaxel, which exerts its effects by stabilizing microtubules and inhibiting their depolymerization. This action disrupts the normal function of microtubules during cell division, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific role in the biosynthesis of paclitaxel. Its structural features and reactivity make it a valuable intermediate for producing various taxane derivatives with significant therapeutic potential .

Properties

IUPAC Name

[(1S,2S,3R,4S,7R,9R,10S,15S)-4-acetyloxy-1,9,15-trihydroxy-10,14,17,17-tetramethyl-11,12-dioxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34O10/c1-14-17(31)12-29(36)24(38-25(35)16-9-7-6-8-10-16)22-27(5,23(34)21(33)20(14)26(29,3)4)18(32)11-19-28(22,13-37-19)39-15(2)30/h6-10,17-19,22,24,31-32,36H,11-13H2,1-5H3/t17-,18+,19+,22-,24-,27+,28-,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDMLPVUDFCAQM-IWVNULRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=O)C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=O)C(=O)[C@@]3([C@@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10415702
Record name 10-Dehydrobaccatin V
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151636-94-1
Record name 10-Dehydrobaccatin V
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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